molecular formula C10H9BrN4 B2650670 7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1820704-74-2

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No.: B2650670
CAS No.: 1820704-74-2
M. Wt: 265.114
InChI Key: RQJWGWNUIXIROR-UHFFFAOYSA-N
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Description

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the molecular formula C10H9BrN4. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial processes . The compound is characterized by the presence of a bromine atom at the 7th position, a propyl group at the 1st position, and a carbonitrile group at the 5th position of the benzotriazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, alkylation, and cyanation processes, often optimized for yield and purity. These methods typically employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Various substituted benzotriazole derivatives.

    Reduction: Amines, aldehydes.

    Oxidation: Carboxylic acids, ketones.

Scientific Research Applications

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonitrile group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking their catalytic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile is unique due to the presence of the bromine atom, propyl group, and carbonitrile group, which collectively contribute to its distinct chemical reactivity and wide range of applications in various fields .

Properties

IUPAC Name

7-bromo-1-propylbenzotriazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4/c1-2-3-15-10-8(11)4-7(6-12)5-9(10)13-14-15/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJWGWNUIXIROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2Br)C#N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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